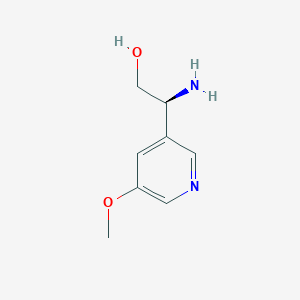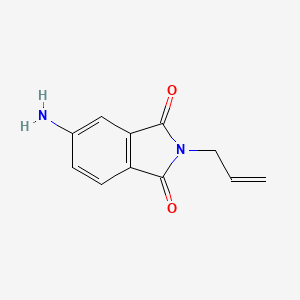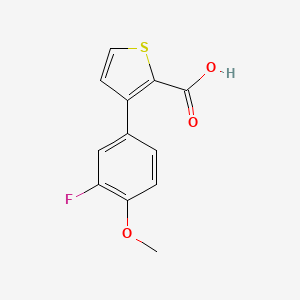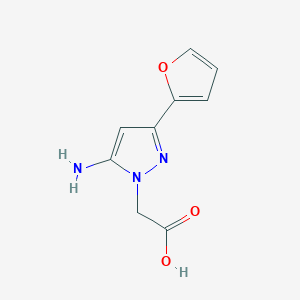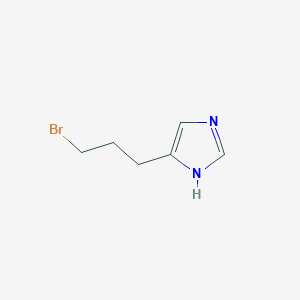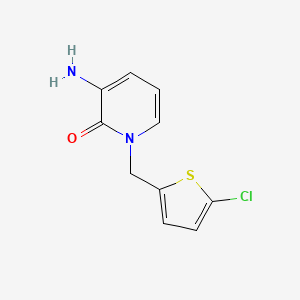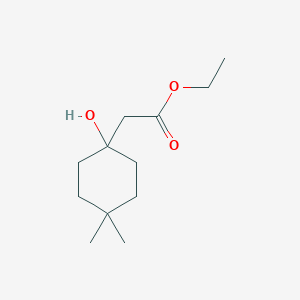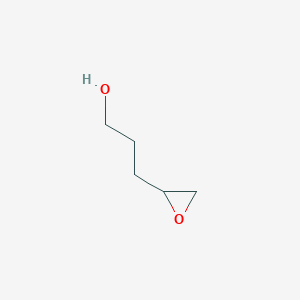
Oxirane, 3-hydroxypropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(oxiran-2-yl)propan-1-ol: is an organic compound with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl Alcohol: One common method for synthesizing 3-(oxiran-2-yl)propan-1-ol involves the epoxidation of allyl alcohol using peracids such as peracetic acid or m-chloroperbenzoic acid (mCPBA).
Cyclization of Halohydrins: Another method involves the cyclization of halohydrins.
Industrial Production Methods: Industrial production methods for 3-(oxiran-2-yl)propan-1-ol are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(oxiran-2-yl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, mild acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Nucleophiles such as NaOH, HCl, NH₃, under varying temperatures and solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Halohydrins, amino alcohols, ether derivatives.
Scientific Research Applications
Chemistry: 3-(oxiran-2-yl)propan-1-ol is used as a building block in organic synthesis. Its reactivity allows for the formation of various complex molecules through ring-opening reactions and other transformations .
Biology and Medicine: For instance, oxirane-containing compounds are explored for their biological activity and potential therapeutic uses .
Industry: In the industrial sector, 3-(oxiran-2-yl)propan-1-ol is used in the production of polymers and resins. Its reactivity with other monomers allows for the creation of materials with desirable properties .
Mechanism of Action
The mechanism of action of 3-(oxiran-2-yl)propan-1-ol primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including ring-opening and substitution reactions .
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various products.
Oxidation and Reduction Pathways: The hydroxyl group and the oxirane ring can undergo oxidation and reduction, respectively, leading to a variety of functionalized products.
Comparison with Similar Compounds
1,2-Epoxypropane (Propylene Oxide): Similar in structure but lacks the hydroxyl group.
2-(oxiran-2-yl)ethanol: Similar structure with a shorter carbon chain.
3-(oxiran-2-yl)butan-1-ol: Similar structure with an additional carbon in the chain.
Uniqueness: 3-(oxiran-2-yl)propan-1-ol is unique due to the presence of both an oxirane ring and a hydroxyl group. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
21915-56-0 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-(oxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2 |
InChI Key |
SOGGLVJYVOCYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
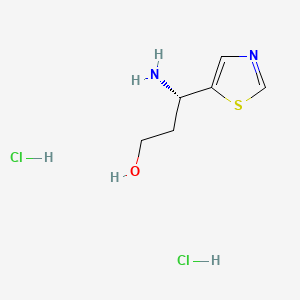

![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
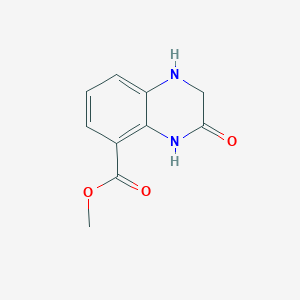
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)
